{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
Description
{5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a heterocyclic compound featuring a fused triazolopyrimidine core with two methyl groups at positions 5 and 7 and a hydroxymethyl (-CH2OH) substituent at position 2. Its molecular formula is C9H12N4O, with a CAS registry number 1701823-63-3 and InChIKey UTYYRRKNDHWJCR-UHFFFAOYSA-N . For instance, derivatives of this scaffold have demonstrated herbicidal activity, particularly against weeds like barnyardgrass (Echinochloa crusgalli) and rape (Brassica campestris) .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C8H14N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h5-6,13H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
AAXBLXCVZKRZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)CO)N1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of {5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions . One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo-1,5-a-pyrimidine with formaldehyde in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The triazolopyrimidine scaffold is a versatile template for chemical modifications. Below, key analogues are compared based on substituents, synthesis routes, and bioactivity.
Substituent Variations on the Triazolopyrimidine Core
Key Observations :
- Methyl vs. Methoxy Groups: The 5,7-dimethyl substitution in the target compound enhances steric bulk compared to pyroxsulam’s 5,7-dimethoxy groups.
- Functional Group Impact : The hydroxymethyl group in the target compound improves water solubility, whereas sulfonamide (e.g., 8b) or thioether derivatives (e.g., ) prioritize lipophilicity and membrane penetration .
Biological Activity
The compound {5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is part of the triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties and other pharmacological effects.
Structural Overview
The compound is characterized by its triazole and pyrimidine ring systems, which are known to contribute to various biological activities. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and potential binding interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:
- Inhibition of Cell Proliferation : A series of triazolo[1,5-a]pyrimidine derivatives exhibited significant antiproliferative activity against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 3.91 µM against MCF-7 breast cancer cells and 0.53 µM against HCT-116 colorectal cancer cells .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, compounds from this class have been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and MEK1/2 . This results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Case Study: Compound H12
One notable compound within this class is H12, which has shown promise as a hit compound for further development. It effectively induced apoptosis in MGC-803 gastric cancer cells by modulating apoptosis-related proteins .
Other Biological Activities
Beyond anticancer effects, triazolo[1,5-a]pyrimidines exhibit a range of biological activities:
- Antibacterial Properties : Some derivatives have demonstrated antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Antiviral Effects : Certain compounds have shown potential in inhibiting viral replication through interference with viral enzymes or host cell receptors.
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of triazolo[1,5-a]pyrimidine derivatives:
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 3.91 | ERK pathway inhibition |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound 4 | PC9 | 12.4 | LSD1 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
